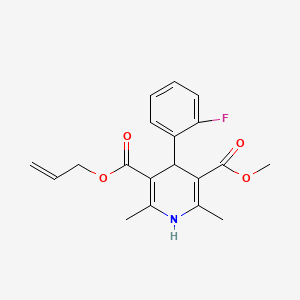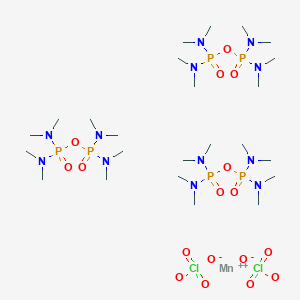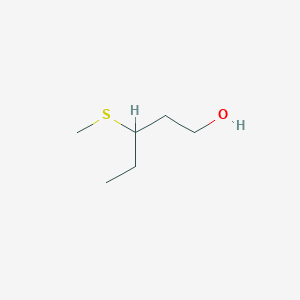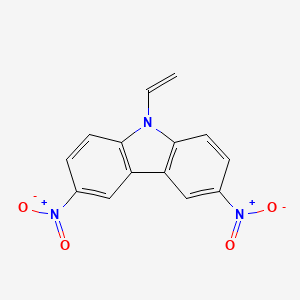
Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from pentanedioic acid and features a tert-butyl group, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester typically involves the esterification of pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
Industrial production of this ester follows a similar route but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentanedioic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Pentanedioic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug formulation and delivery.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release pentanedioic acid, which can then participate in various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl glutarate: Similar ester with two methyl groups instead of ethyl groups.
Diethyl malonate: Another ester with a similar structure but without the tert-butyl group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Uniqueness
Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects its chemical reactivity. This makes it distinct from other esters and useful in specific applications where such properties are desired .
Propiedades
Número CAS |
50635-64-8 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
diethyl 3-tert-butylpentanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-16-11(14)8-10(13(3,4)5)9-12(15)17-7-2/h10H,6-9H2,1-5H3 |
Clave InChI |
ANBMJAKRRFOULQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)OCC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







-lambda~5~-phosphane](/img/structure/B14659523.png)


![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)




![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
